molecular formula C11H15FN4O B13909260 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide

Cat. No.: B13909260
M. Wt: 238.26 g/mol
InChI Key: LISHANRLWVHJOV-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide is a chemical compound with the molecular formula C11H16ClFN4O. It is known for its unique structure, which includes a fluorine atom, a methyl group, and a piperazine ring attached to a picolinamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-methyl-5-(1-piperazinyl)-2-pyridinecarboxamide
  • N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride

Uniqueness

6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide stands out due to its unique combination of a fluorine atom and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15FN4O

Molecular Weight

238.26 g/mol

IUPAC Name

6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H15FN4O/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3,(H,13,17)

InChI Key

LISHANRLWVHJOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F

Origin of Product

United States

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